molecular formula C17H16N2O2S B10945184 3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone

3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B10945184
M. Wt: 312.4 g/mol
InChI Key: QBPIJHGQJVEKNO-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with an ethoxybenzyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydroquinazolinone derivatives

    Substitution: Substituted quinazolinone derivatives

Mechanism of Action

The mechanism of action of 3-(2-ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The ethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone
  • 3-(2-Chlorobenzyl)-2-sulfanyl-4(3H)-quinazolinone
  • 3-(2-Methylbenzyl)-2-sulfanyl-4(3H)-quinazolinone

Uniqueness

3-(2-Ethoxybenzyl)-2-sulfanyl-4(3H)-quinazolinone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(2-ethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-2-21-15-10-6-3-7-12(15)11-19-16(20)13-8-4-5-9-14(13)18-17(19)22/h3-10H,2,11H2,1H3,(H,18,22)

InChI Key

QBPIJHGQJVEKNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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